molecular formula C18H31N5O2 B7091589 tert-butyl 4-[5-[[(1-methylcyclopropyl)methylamino]methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

tert-butyl 4-[5-[[(1-methylcyclopropyl)methylamino]methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

Cat. No.: B7091589
M. Wt: 349.5 g/mol
InChI Key: CKCDMBMXLBKJPP-UHFFFAOYSA-N
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Description

tert-butyl 4-[5-[[(1-methylcyclopropyl)methylamino]methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a triazole ring, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 4-[5-[[(1-methylcyclopropyl)methylamino]methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-17(2,3)25-16(24)23-9-5-13(6-10-23)15-20-14(21-22-15)11-19-12-18(4)7-8-18/h13,19H,5-12H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCDMBMXLBKJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CNCC2=NC(=NN2)C3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-[[(1-methylcyclopropyl)methylamino]methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the triazole ring:

    Attachment of the tert-butyl ester group: This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[5-[[(1-methylcyclopropyl)methylamino]methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

tert-butyl 4-[5-[[(1-methylcyclopropyl)methylamino]methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-[[(1-methylcyclopropyl)methylamino]methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl 4-[5-[[(1-methylcyclopropyl)methylamino]methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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